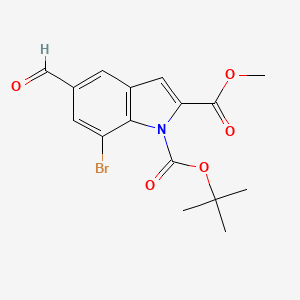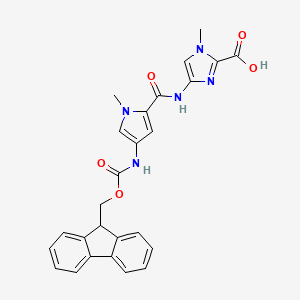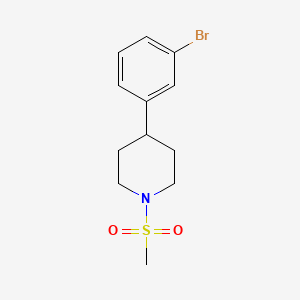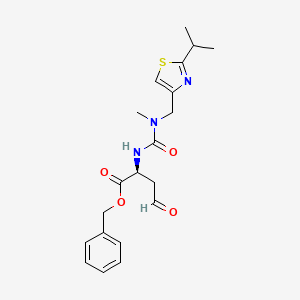
5-Ethynylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynylpyrimidine-2,4-diamine is an organic compound that belongs to the class of aminopyrimidines It consists of a pyrimidine ring with amino groups at the 2 and 4 positions and an ethynyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylpyrimidine-2,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 2,4-diaminopyrimidine.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction. This involves the reaction of 2,4-diaminopyrimidine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethynylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms at the amino positions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like ethylpyrimidine-2,4-diamine.
Substitution: Formation of halogenated derivatives like 5-ethynyl-2,4-dichloropyrimidine.
Scientific Research Applications
5-Ethynylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Ethynylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, such as dihydrofolate reductase, by mimicking the structure of natural substrates.
Pathways Involved: It can inhibit enzymatic activity by binding to the active site, thereby blocking the normal biochemical pathways and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the ethynyl group and has different reactivity and applications.
5-Ethynyluracil: Contains a uracil ring instead of a pyrimidine ring, leading to different biological activities.
5-Ethynylcytosine: Contains a cytosine ring, which affects its interaction with biological targets.
Uniqueness
5-Ethynylpyrimidine-2,4-diamine is unique due to the presence of both amino and ethynyl groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-ethynylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H6N4/c1-2-4-3-9-6(8)10-5(4)7/h1,3H,(H4,7,8,9,10) |
InChI Key |
VGFBEKOWPUIZTD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(N=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)

![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)

![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)


![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)

![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)

